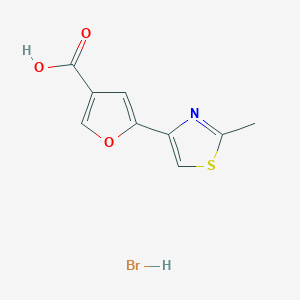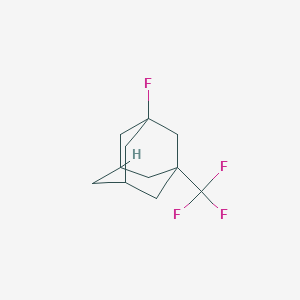
methyl S-(4-chlorophenyl)cysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl S-(4-chlorophenyl)cysteinate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is a derivative of cysteine, an amino acid, and features a 4-chlorophenyl group attached to the sulfur atom of the cysteine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl S-(4-chlorophenyl)cysteinate typically involves the reaction of 4-chlorobenzyl chloride with cysteine in the presence of a base, followed by methylation of the resulting product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Aqueous or organic solvents such as ethanol or methanol
Temperature: Room temperature to moderate heating
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl S-(4-chlorophenyl)cysteinate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or disulfides
Substitution: Substituted phenyl derivatives
Applications De Recherche Scientifique
Methyl S-(4-chlorophenyl)cysteinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of methyl S-(4-chlorophenyl)cysteinate involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes involved in oxidative stress responses or interact with receptors in the nervous system. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl S-(4-fluorophenyl)cysteinate
- Methyl S-(4-bromophenyl)cysteinate
- Methyl S-(4-methylphenyl)cysteinate
Uniqueness
Methyl S-(4-chlorophenyl)cysteinate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and interactions compared to its analogs with other substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C10H12ClNO2S |
|---|---|
Poids moléculaire |
245.73 g/mol |
Nom IUPAC |
methyl 2-amino-3-(4-chlorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H12ClNO2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
Clé InChI |
HIZBADLFLXWMNB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CSC1=CC=C(C=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
![Tert-butyl 6-amino-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B13515747.png)
![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine](/img/structure/B13515748.png)
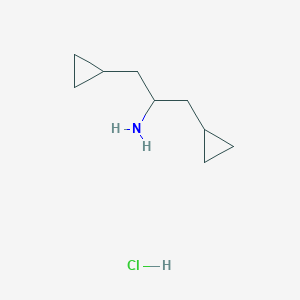
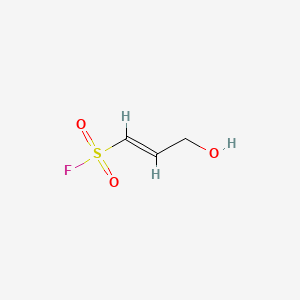
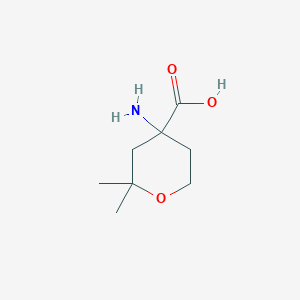
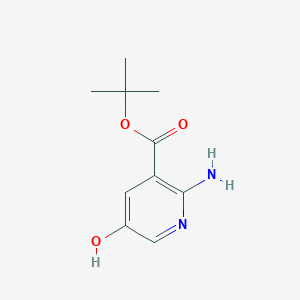
![tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13515774.png)
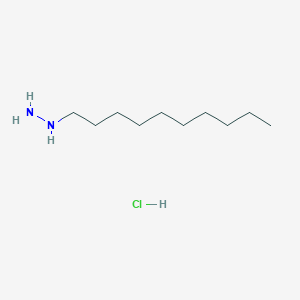
![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)

